3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid
Description
3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a thiomorpholine sulfonyl group at the 3-position and a carboxylic acid moiety at the 2-position. The sulfonyl group improves metabolic stability and binding affinity to target proteins, while the carboxylic acid enhances solubility and facilitates interactions with biological receptors .
Properties
IUPAC Name |
3-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-7(1-4-16-8)17(13,14)10-2-5-15-6-3-10/h1,4H,2-3,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQDQISFSRNYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094283-18-7 | |
| Record name | 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with thiomorpholine-4-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural analogs differ in substituents on the thiophene ring, sulfonyl group variations, and appended functional groups. These modifications influence bioactivity, lipophilicity, and pharmacokinetics (Table 1).
Physicochemical Properties and SAR
Lipophilicity :
- Thiomorpholine and isopropylsulfonyl groups significantly increase clogP (e.g., 3-chloro-4-(isopropylsulfonyl) derivative: clogP = 4.1), correlating with improved antiproliferative activity but reduced aqueous solubility .
- Thiophene derivatives generally exhibit higher lipophilicity than furan analogs, leading to better cellular uptake and bioactivity .
Substituent Position Effects :
- 3-Substituted sulfonyl groups optimize steric interactions with enzymatic active sites, as seen in Compound 1 (3-(3,4-dichlorobenzylthio)thiophene-2-carboxylic acid), which inhibits protein tyrosine phosphatases .
- 5-Position modifications (e.g., methylthio, halogenated aryl) enhance antimicrobial potency by increasing membrane permeability .
Biological Activity
3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound consists of a thiophene ring with a thiomorpholine sulfonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and modulation of receptor activity. Notably, it has been studied for its role as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in cellular signaling pathways.
Target Enzymes
- Protein Tyrosine Phosphatases (PTPs) : These enzymes dephosphorylate tyrosine residues on proteins, playing a crucial role in cell signaling. Inhibition can lead to enhanced signaling through pathways that are otherwise downregulated.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells by interfering with PTP signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on immune cell signaling.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of cytokine production | |
| Enzyme Inhibition | Inhibition of PTP activity |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of PTPs, leading to increased phosphorylation of key signaling proteins involved in apoptosis.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Good oral bioavailability due to lipophilic properties.
- Distribution : Broad tissue distribution, with a tendency to accumulate in the liver.
- Metabolism : Primarily metabolized in the liver via phase I and phase II metabolic pathways.
- Excretion : Excreted mainly through urine as metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
